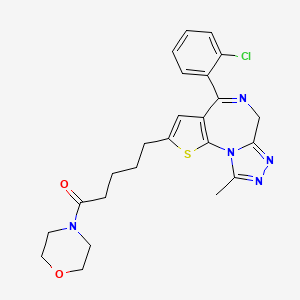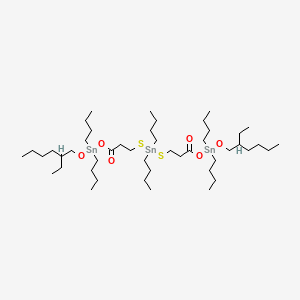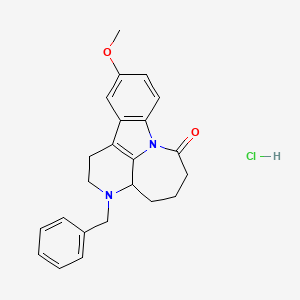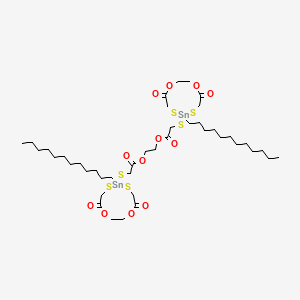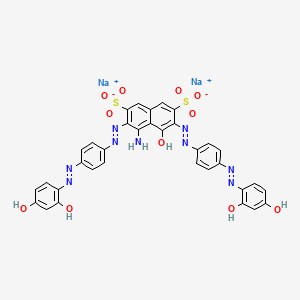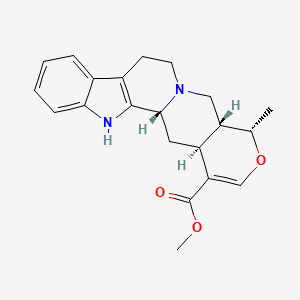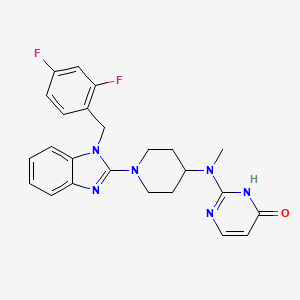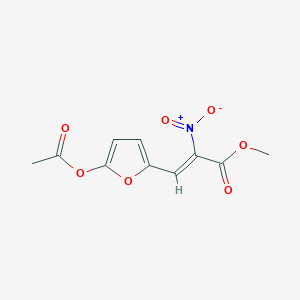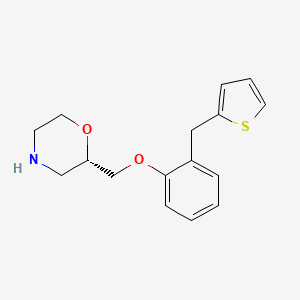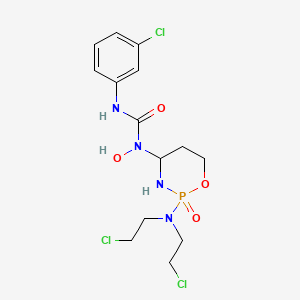
5'-(Dimethylamino)-2'-hydroxychalcone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride is a synthetic organic compound that belongs to the chalcone family Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride typically involves the Claisen-Schmidt condensation reaction between an aromatic aldehyde and an aromatic ketone. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The specific steps are as follows:
Starting Materials: An aromatic aldehyde with a dimethylamino group and an aromatic ketone with a hydroxy group.
Reaction Conditions: The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Product Isolation: The product is isolated by acidification with hydrochloric acid, followed by recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chalcone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of a diketone.
Reduction: Formation of a diol.
Substitution: Formation of substituted chalcones with different functional groups.
Wissenschaftliche Forschungsanwendungen
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride involves its interaction with biological molecules. The compound can bind to specific enzymes and receptors, inhibiting their activity. The dimethylamino group enhances its binding affinity, while the hydroxy group facilitates hydrogen bonding with target molecules. This dual interaction disrupts normal cellular processes, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Dimethylamino)naphthalene-1-sulfonyl chloride: Known for its use in fluorescence labeling.
5-Amino-pyrazoles: Used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
5’-(Dimethylamino)-2’-hydroxychalcone hydrochloride is unique due to its combination of the dimethylamino and hydroxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
94094-56-1 |
|---|---|
Molekularformel |
C17H18ClNO2 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
(E)-1-[5-(dimethylamino)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18(2)14-9-11-17(20)15(12-14)16(19)10-8-13-6-4-3-5-7-13;/h3-12,20H,1-2H3;1H/b10-8+; |
InChI-Schlüssel |
BZLMAJBVRRXFGP-VRTOBVRTSA-N |
Isomerische SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=CC=C2.Cl |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


